molecular formula C8H5BrO2S B2703016 7-Bromo-1-benzothiophene 1,1-dioxide CAS No. 1071682-55-7

7-Bromo-1-benzothiophene 1,1-dioxide

Cat. No. B2703016
CAS RN: 1071682-55-7
M. Wt: 245.09
InChI Key: QGPOQHKRMFGASB-UHFFFAOYSA-N
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Description

7-Bromo-1-benzothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H5BrO2S . It is a derivative of benzothiophene, a class of compounds that have diverse applications in medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of benzothiophene motifs, including this compound, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by an S-migration process .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H5BrO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H .

Scientific Research Applications

Organic Semiconductors and Field-Effect Transistors

7-Bromo-1-benzothiophene 1,1-dioxide derivatives, such as those related to benzothienobenzothiophene, have been investigated for their potential in organic electronics. The steric effects of halogen substitution on these molecules have been studied, revealing that such modifications can influence molecular packing and, by extension, the electronic properties of the materials. For instance, research has shown that certain derivatives exhibit high performance when used as the active layer in organic field-effect transistors (OFETs), demonstrating significant potential for applications in electronic devices (Ebata et al., 2007; Kadoya et al., 2020).

Molecular Packing and Optical Properties

The bromination of benzothiophene derivatives has been shown to alter their molecular packing from herringbone to π-stacked arrangements. This change significantly affects their optical properties, such as absorption and emission spectra, which can be crucial for applications in optoelectronic devices (Vyas et al., 2014).

Catalysis and Carbon Dioxide Activation

In the realm of catalysis, this compound and its related compounds have been explored as intermediates in reactions involving the activation of carbon dioxide. This includes the nickel-catalyzed electrocarboxylation of aromatic halides, a process that could have implications for the development of greener synthetic routes in organic chemistry (Amatore & Jutand, 1991).

Synthesis of Heterocyclic Compounds

The synthesis of benzothiophenes and their derivatives, including those containing this compound units, is a significant area of interest due to their potential in medicinal chemistry and material science. Techniques such as regioselective synthesis have been developed to efficiently construct these molecules, offering new avenues for the creation of complex organic molecules (Shrives et al., 2017).

Novel Reactions and Methodologies

Unexpected reactions involving sulfur dioxide and this compound derivatives have led to the discovery of new synthetic pathways, such as the formation of benzo[b]thiophene 1,1-dioxides. These findings open up new possibilities for the synthesis of sulfur-containing heterocycles, which are important in various fields of chemistry and pharmacology (Luo et al., 2015).

Future Directions

The synthesis of benzothiophene motifs, including 7-Bromo-1-benzothiophene 1,1-dioxide, has potential applications in the development of new drugs and materials . Future research may focus on improving the efficiency of the synthesis process and exploring the properties and applications of these compounds .

properties

IUPAC Name

7-bromo-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2S/c9-7-3-1-2-6-4-5-12(10,11)8(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPOQHKRMFGASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)S(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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